Eniluracil (5-ethynyluracil, CAS 59989-18-3) is a synthetic pyrimidine analog and a highly potent, mechanism-based irreversible inactivator of dihydropyrimidine dehydrogenase (DPD). In procurement and pharmaceutical research, it is primarily utilized as a pharmacokinetic enhancer to modulate the metabolic clearance of fluoropyrimidines like 5-fluorouracil (5-FU). Unlike standard competitive substrates, Eniluracil undergoes catalytic activation by DPD itself, leading to covalent cross-linking at the enzyme's active site. This uniquely standardizes systemic exposure in in vivo models by completely eliminating the highly variable baseline DPD activity found in hepatic and gastrointestinal tissues [1].
Substituting Eniluracil with reversible DPD inhibitors (such as gimeracil/CDHP) or competitive substrates (such as uracil) fundamentally alters assay and pharmacokinetic outcomes. Reversible inhibitors require sustained, high systemic concentrations to maintain DPD suppression; as their concentration fluctuates, so does the target drug's clearance rate [1]. In contrast, Eniluracil acts as a suicide inhibitor that covalently binds to the active-site cysteine (Cys671) of DPD. A single dose achieves complete, irreversible enzyme inactivation within one hour, ensuring that DPD remains suppressed until new enzyme is synthesized de novo [2]. This non-interchangeability makes Eniluracil mandatory for applications requiring absolute, rather than concentration-dependent, DPD silencing.
Eniluracil differentiates itself from standard DPD inhibitors through its mechanism of action. While gimeracil (CDHP) acts as a reversible competitive inhibitor with a Ki of approximately 0.22 µM, Eniluracil forms an initial reversible complex (Ki = 1.6 µM) before undergoing reductive activation to covalently cross-link with DPD at a rate constant (kinact) of ~0.2 s^-1[1]. This results in complete enzyme inactivation within 1 hour, whereas reversible inhibitors only suppress activity proportionally to their circulating concentration [2].
| Evidence Dimension | Mechanism and duration of DPD inhibition |
| Target Compound Data | Eniluracil (Covalent irreversible inactivation; kinact = 0.2 s^-1; complete knockout <1 hr) |
| Comparator Or Baseline | Gimeracil / CDHP (Reversible competitive inhibition; Ki ~ 0.22 µM) |
| Quantified Difference | Eniluracil provides 100% sustained enzyme inactivation independent of continuous circulating drug levels, unlike the equilibrium-dependent suppression of gimeracil. |
| Conditions | In vitro DPD kinetic assays and in vivo pharmacokinetic profiling. |
Irreversible inactivation eliminates the need for sustained high inhibitor concentrations, simplifying dosing regimens and formulation design in pharmacokinetic studies.
The baseline oral bioavailability of 5-fluorouracil (5-FU) is highly erratic, ranging from 0% to 80%, due to variable first-pass metabolism by DPD in the gastrointestinal mucosa and liver. Co-administration with Eniluracil completely abolishes this variability, elevating the oral bioavailability of 5-FU to approximately 100% [1]. This absolute normalization is not achievable with competitive substrates like uracil, which only partially saturate the DPD pathway [2].
| Evidence Dimension | Oral bioavailability of co-administered 5-FU |
| Target Compound Data | Eniluracil + 5-FU (~100% predictable oral bioavailability) |
| Comparator Or Baseline | 5-FU alone (0–80% highly variable bioavailability) |
| Quantified Difference | Eniluracil increases bioavailability to a near-absolute 100%, eliminating the up to 80% variance seen in unmodulated baselines. |
| Conditions | In vivo oral dosing models. |
Guarantees predictable systemic exposure in pharmacokinetic models, removing the confounding variable of individual DPD expression levels.
Unmodulated 5-FU is rapidly cleared from systemic circulation, exhibiting a short terminal half-life of 10 to 22 minutes. By irreversibly inactivating DPD, Eniluracil extends the half-life of 5-FU by up to 20-fold, achieving a sustained half-life of 4.5 ± 1.6 hours [1]. This profound extension allows oral dosing to mimic the pharmacokinetic profile of a continuous intravenous infusion, a critical advantage for time-dependent antimetabolite models[2].
| Evidence Dimension | Terminal half-life of 5-FU |
| Target Compound Data | Eniluracil + 5-FU (4.5 ± 1.6 hours) |
| Comparator Or Baseline | 5-FU alone (10 to 22 minutes) |
| Quantified Difference | Eniluracil yields a 15- to 20-fold increase in the terminal half-life of the active pyrimidine. |
| Conditions | In vivo pharmacokinetic tracking following oral administration. |
Allows researchers to simulate continuous IV infusion profiles using simple, non-invasive oral dosing models.
In the absence of DPD inhibition, more than 80% of an administered 5-FU dose is rapidly catabolized into α-fluoro-β-alanine (FBAL), a metabolite linked to severe neurotoxicity and hand-foot syndrome. Eniluracil's complete inactivation of DPD effectively shuts down this catabolic pathway, reducing FBAL formation to negligible levels [1]. This differs from partial inhibitors, which allow breakthrough FBAL generation as their circulating levels drop [2].
| Evidence Dimension | Catabolic conversion rate to α-fluoro-β-alanine (FBAL) |
| Target Compound Data | Eniluracil + 5-FU (Negligible FBAL formation) |
| Comparator Or Baseline | 5-FU alone (>80% conversion to FBAL) |
| Quantified Difference | Eniluracil prevents the diversion of >80% of the active compound into toxic, off-target metabolites. |
| Conditions | In vivo metabolite tracking and toxicity profiling. |
Crucial for isolating the direct target effects of pyrimidine analogs without interference from neurotoxic or off-target catabolites.
Because Eniluracil irreversibly knocks out DPD, it is the ideal reagent for standardizing in vivo models testing novel fluoropyrimidines. It removes the confounding variable of endogenous DPD expression, allowing researchers to isolate the true absorption and target-tissue distribution of the analog [1].
Eniluracil's ability to extend 5-FU's half-life from ~15 minutes to 4.5 hours makes it a critical component in R&D for oral fixed-dose combinations. It enables developers to transition compounds from continuous IV infusion requirements to convenient oral pill formats with ~100% bioavailability [2].
As a mechanism-based suicide inhibitor that cross-links with Cys671, Eniluracil is procured as a covalent probe in structural biology and enzymology. It is used to freeze DPD in specific conformational states to study proton-coupled electron transfer mechanisms across the enzyme's FeS clusters [3].